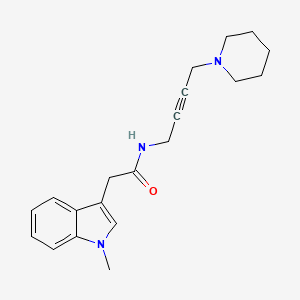
2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic organic compound that features an indole core substituted with a methyl group at the nitrogen atom and an acetamide group at the 3-position The acetamide group is further substituted with a piperidinyl butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The 3-position of the indole is functionalized with an acetamide group through an acylation reaction using acetic anhydride.
Attachment of the Piperidinyl Butynyl Chain: The final step involves the coupling of the acetamide with 4-(piperidin-1-yl)but-2-yn-1-amine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the alkyne group in the piperidinyl butynyl chain, converting it to an alkene or alkane.
Substitution: The indole nitrogen and the acetamide nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Saturated or partially saturated piperidinyl butynyl chains.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in neurological or psychiatric disorders.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include neurotransmitter receptors, enzymes, or ion channels. The compound’s indole core is known to mimic the structure of tryptophan, allowing it to bind to serotonin receptors or other tryptophan-binding proteins. The piperidinyl butynyl chain may enhance its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide: Lacks the N-methyl group on the indole nitrogen.
2-(1-methyl-1H-indol-3-yl)-N-(4-(morpholin-1-yl)but-2-yn-1-yl)acetamide: Contains a morpholine ring instead of a piperidine ring.
2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)butan-1-yl)acetamide: The alkyne group is reduced to an alkane.
Uniqueness
The unique combination of the indole core, N-methylation, and the piperidinyl butynyl chain gives 2-(1-methyl-1H-indol-3-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-16-17(18-9-3-4-10-19(18)22)15-20(24)21-11-5-8-14-23-12-6-2-7-13-23/h3-4,9-10,16H,2,6-7,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLDCSLIBNGTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/new.no-structure.jpg)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

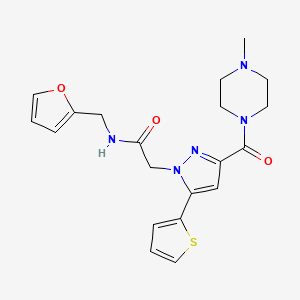
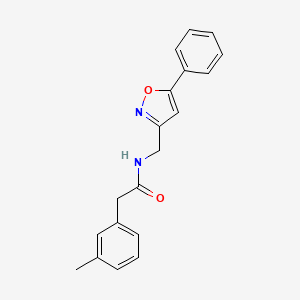
![3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2816483.png)
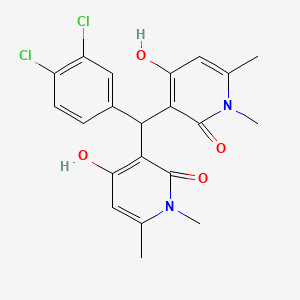
![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)
![3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2816489.png)
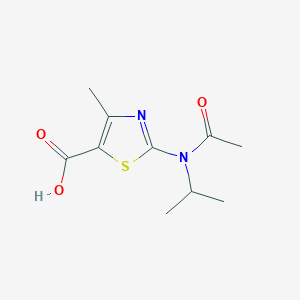
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2816494.png)
![1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2816495.png)
![(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one](/img/structure/B2816497.png)
![(Z)-ethyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2816498.png)
